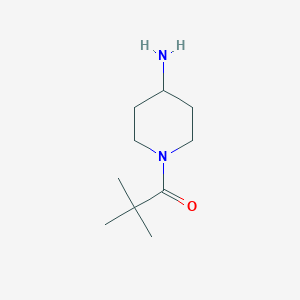

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one

Description

The piperidine (B6355638) scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. nih.gov The functionalization of this heterocyclic system with various substituents allows for the fine-tuning of its physicochemical and pharmacological properties. 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one emerges as a significant entity in this domain, offering multiple points for chemical modification.

The chemistry of piperidine derivatives is a cornerstone of modern drug discovery. nih.gov The presence of both a primary amine at the 4-position and a tertiary amide (resulting from the acylation of the piperidine nitrogen with a pivaloyl group) in this compound provides a unique chemical profile. The pivaloyl group, with its bulky tert-butyl substituent, can exert significant steric influence on the reactivity of the piperidine ring and its substituents.

The primary amino group is a key functional handle that can participate in a wide range of chemical transformations, including but not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These reactions are fundamental in the construction of diverse chemical libraries for high-throughput screening in drug discovery programs.

As a chemical intermediate, this compound serves as a critical starting material for the synthesis of more elaborate molecules. synblock.com Its utility as a building block is particularly evident in the construction of compounds with potential therapeutic applications. The 4-aminopiperidine (B84694) moiety is a common feature in various biologically active compounds.

While specific, publicly available research detailing the extensive use of this exact compound as a precursor is limited, the strategic importance of similarly functionalized piperidines is well-documented. For instance, substituted 4-aminopiperidines are key components in the development of inhibitors for a variety of biological targets. nih.gov The reactions of the primary amine allow for the introduction of diverse pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR).

The molecular structure of this compound presents several key features that dictate its reactivity:

Primary Amino Group (-NH2): Located at the 4-position of the piperidine ring, this is the most nucleophilic and reactive site for electrophilic attack. Its basicity allows for protonation and salt formation.

Tertiary Amide Group (-CON(C(CH3)3)-): The nitrogen of the piperidine ring is part of an amide linkage. Due to resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen, this nitrogen is significantly less basic and nucleophilic than a typical tertiary amine. The bulky tert-butyl group of the pivaloyl moiety provides steric hindrance around this part of the molecule.

Piperidine Ring: The saturated heterocyclic ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can exist in either axial or equatorial positions, which can influence the molecule's reactivity and its binding to biological targets.

Interactive Data Table: Key Structural and Reactivity Features

| Feature | Description | Potential Reactions |

| Primary Amine | Nucleophilic and basic functional group at the C4 position. | Acylation, Alkylation, Reductive Amination, Sulfonylation, Urea/Thiourea formation. |

| Tertiary Amide | Planar and sterically hindered functional group at the N1 position. | Generally unreactive under standard conditions; potential for hydrolysis under harsh acidic or basic conditions. |

| Piperidine Ring | Flexible six-membered heterocycle. | Conformation can influence substituent reactivity and biological interactions. |

| Pivaloyl Group | Bulky tert-butyl group attached to the amide carbonyl. | Provides steric shielding and influences the overall lipophilicity of the molecule. |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-6-4-8(11)5-7-12/h8H,4-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPNCEHZFHZVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 1 4 Aminopiperidin 1 Yl 2,2 Dimethylpropan 1 One

Established Synthetic Pathways and Precursors

The synthesis of 1-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one typically originates from precursors that already contain the core piperidine (B6355638) scaffold. The primary challenge lies in the selective functionalization at the 1- and 4-positions of the ring. Two principal retrosynthetic disconnections are commonly considered: one involving the formation of the amide bond at the 1-position, and the other focusing on the installation of the amino group at the 4-position.

A prevalent and straightforward pathway involves the acylation of a 4-aminopiperidine (B84694) derivative with pivaloyl chloride or a related pivaloylating agent. To prevent undesired side reactions, the amino group at the C-4 position is typically protected. A common precursor for this strategy is tert-butyl (piperidin-4-yl)carbamate. The synthesis proceeds via N-acylation of the piperidine nitrogen with pivaloyl chloride in the presence of a base, followed by the deprotection of the 4-amino group, usually under acidic conditions.

Route A: Acylation of Protected 4-Aminopiperidine

Image depicting the acylation of tert-butyl (piperidin-4-yl)carbamate with pivaloyl chloride, followed by deprotection to yield the target compound.

Image depicting the acylation of tert-butyl (piperidin-4-yl)carbamate with pivaloyl chloride, followed by deprotection to yield the target compound.

An alternative strategy begins with a piperidin-4-one derivative. The pivaloyl group is first introduced at the 1-position to form 1-pivaloylpiperidin-4-one. Subsequently, the ketone at C-4 is converted to an amine via reductive amination. This method allows for the introduction of the key functional groups in a different sequence.

Route B: Reductive Amination of a Piperidin-4-one Derivative

Image depicting the acylation of piperidin-4-one followed by reductive amination to yield the target compound.

Image depicting the acylation of piperidin-4-one followed by reductive amination to yield the target compound.

Strategies for Piperidine Ring Functionalization

Functionalization of the piperidine ring is a cornerstone of synthetic organic chemistry, given the prevalence of this motif in pharmaceuticals. nih.govijnrd.org For the synthesis of the target compound, the strategies revolve around pre-functionalized piperidine rings rather than constructing the ring itself. The choice of starting material, such as 4-amino-1-Boc-piperidine or 1-pivaloylpiperidin-4-one, dictates the subsequent functionalization steps. nih.gov These methods provide efficient access to the desired substitution pattern. Other advanced methods for creating substituted piperidines include the hydrogenation of pyridine (B92270) precursors or various cyclization reactions, which are generally more applicable when constructing more complex or highly substituted analogues. nih.govresearchgate.net

Introduction of Amine and Ketone Moieties

The introduction of the ketone and amine functionalities is achieved through well-established reactions. The ketone moiety, as part of a pivaloyl group, is installed via an amide bond formation (acylation). This is typically accomplished by reacting the secondary amine of the piperidine ring with pivaloyl chloride or pivalic anhydride (B1165640). The use of coupling reagents like HATU or T3P can also facilitate this transformation, especially when starting from pivalic acid. ucl.ac.uk

The 4-amino group is either present in the starting material (often in a protected form, such as a Boc-carbamate) or is introduced by converting a 4-keto group. nih.gov Reductive amination is a powerful method for this conversion, involving the reaction of the ketone with an ammonia (B1221849) source (like ammonium (B1175870) acetate) and a reducing agent (such as sodium cyanoborohydride or sodium triacetoxyborohydride) to form the primary amine. nih.gov

Green Chemistry Principles in Synthesis Development

Traditional amide bond syntheses often rely on stoichiometric coupling reagents, which generate significant amounts of waste, a key concern from a green chemistry perspective. ucl.ac.uksigmaaldrich.com The use of acid chlorides like pivaloyl chloride also produces stoichiometric amounts of salt waste.

In the context of synthesizing this compound, several green chemistry principles can be applied.

Catalysis: Developing catalytic methods for the amidation step would be a significant improvement. Catalytic amidation can proceed via dehydrogenative coupling of alcohols and amines or through the use of boronic acid catalysts with carboxylic acids, reducing the need for stoichiometric activators. sigmaaldrich.com

Solvent Selection: The use of hazardous solvents like dichloromethane (B109758) is common. ucl.ac.uk Green chemistry encourages the use of safer alternatives. For instance, enzymatic methods for amide synthesis have been successfully performed in greener solvents like cyclopentyl methyl ether. nih.gov

Atom Economy: Routes that minimize the use of protecting groups improve atom economy. A direct, selective acylation of 4-aminopiperidine, if achievable, would be more atom-economical than a protection-acylation-deprotection sequence.

Alternative Energy: Electrosynthesis is emerging as a sustainable method for preparing amides, offering a greener alternative to traditional reagent-based approaches. rsc.org Solvent-free methods, such as heating a mixture of a carboxylic acid and urea (B33335) with a boric acid catalyst, also represent a green approach to amide synthesis. researchgate.net

Enantioselective Synthesis Approaches for Chiral Analogues

While this compound itself is an achiral molecule, the synthesis of chiral analogues, for example, those bearing substituents on the piperidine ring at positions 2, 3, 5, or 6, is of significant interest in medicinal chemistry. Enantioselective synthesis is crucial for producing single-enantiomer compounds.

Several strategies can be employed:

Asymmetric Hydrogenation: Chiral catalysts (e.g., Rhodium or Iridium complexes with chiral ligands) can be used for the asymmetric hydrogenation of substituted pyridine precursors to yield enantiomerically enriched piperidines. nih.gov

Chiral Pool Synthesis: Starting from a readily available chiral starting material (the "chiral pool") can be an effective strategy.

Diastereoselective Reactions: Introducing a chiral auxiliary to an achiral piperidine precursor can direct the stereochemical outcome of a subsequent reaction. For instance, a diastereoselective cuprate (B13416276) addition to an α,β-unsaturated ester on the piperidine ring has been used to control stereochemistry. nih.gov

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

These approaches provide access to specific stereoisomers of substituted 4-aminopiperidine derivatives, which are essential for studying structure-activity relationships in drug discovery programs. nih.gov

Scale-Up Considerations and Process Chemistry Investigations

Transitioning a synthetic route from laboratory scale to industrial production introduces a new set of challenges that fall under the domain of process chemistry. The primary goals are to ensure safety, cost-effectiveness, and robustness of the process.

Reagent Selection and Cost: On a large scale, the cost of reagents is a major factor. While coupling reagents like HATU are common in lab-scale synthesis, less expensive alternatives such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or n-propylphosphonic acid anhydride (T3P) are preferred in an industrial setting. ucl.ac.uk The use of pivaloyl chloride is often favored due to its reactivity and relatively low cost.

Safety and Handling: The handling of hazardous reagents like thionyl chloride or oxalyl chloride (used to make acid chlorides) requires strict safety protocols on a large scale. ucl.ac.uk Runaway reactions and thermal stability are also critical considerations.

Purification: Chromatographic purification, which is common in the lab, is often not feasible or cost-effective for large-scale production. mdpi.com The ideal process is one where the final product can be isolated in high purity through crystallization, minimizing the need for chromatography.

Process Optimization: Process optimization involves fine-tuning parameters such as reaction temperature, concentration, and addition rates to maximize throughput and yield while ensuring product quality and minimizing batch-to-batch variability. mdpi.comenamine.netenamine.net This often involves Design of Experiments (DoE) studies.

Waste Management: The management of solvent and reagent waste is a significant environmental and cost factor in large-scale synthesis. ucl.ac.uk Developing processes that use recyclable solvents or catalytic systems is highly desirable.

For this compound, a scalable route would likely favor the acylation of a piperidine derivative with pivaloyl chloride, with careful optimization of reaction and workup conditions to allow for a non-chromatographic final purification step.

Chemical Reactivity and Derivatization Strategies of 1 4 Aminopiperidin 1 Yl 2,2 Dimethylpropan 1 One

Aminopiperidine Moiety Reactivity

The aminopiperidine portion of the molecule contains both a primary amino group at the 4-position and a tertiary amino group (amide) at the 1-position integrated into the piperidine (B6355638) ring. The primary amine is the more nucleophilic and reactive site, enabling a variety of transformations.

Nucleophilic Acyl Substitution and Amide Formation

The primary amino group of 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one readily participates in nucleophilic acyl substitution reactions with various acylating agents to form stable amide bonds. This is a common strategy for introducing a wide range of substituents at the 4-position of the piperidine ring. The reaction typically proceeds by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acyl halide, anhydride (B1165640), or ester. nih.gov

Common acylating agents include:

Acyl chlorides and anhydrides: These are highly reactive and often used to ensure complete conversion. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl). nih.gov

Carboxylic acids: Direct reaction with carboxylic acids requires the use of coupling reagents to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. luxembourg-bio.com

This reactivity allows for the synthesis of a diverse library of N-substituted amide derivatives, which is a valuable approach in medicinal chemistry for exploring structure-activity relationships. researchgate.net

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Acylating Agent | Reagents and Conditions | Product |

|---|---|---|

| Benzoyl chloride | Triethylamine, Dichloromethane (B109758), 0 °C to rt | 1-(4-Benzamidopiperidin-1-yl)-2,2-dimethylpropan-1-one |

| Acetic anhydride | Pyridine, rt | 1-(4-Acetamidopiperidin-1-yl)-2,2-dimethylpropan-1-one |

| Benzoic acid | EDC, HOBt, DMF, rt | 1-(4-Benzamidopiperidin-1-yl)-2,2-dimethylpropan-1-one |

Reductive Amination and Alkylation Pathways

Reductive amination is a powerful method for the N-alkylation of the primary amino group. pearson.com This two-step, one-pot reaction involves the initial formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine. researchgate.net

Common reducing agents for this transformation include:

Sodium triacetoxyborohydride (B8407120) (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. nih.gov

Sodium cyanoborohydride (NaBH3CN): Another commonly used reducing agent, although it is more toxic than STAB. pearson.com

Catalytic hydrogenation: Hydrogen gas with a metal catalyst (e.g., Pd/C) can also be employed for the reduction step. nih.gov

This method allows for the introduction of a wide variety of alkyl and arylalkyl groups at the 4-amino position. Direct alkylation with alkyl halides can also be achieved, but may lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination generally provides better control and higher yields of the desired mono-alkylated product. pearson.com

Table 2: Reductive Amination and Alkylation Reactions

| Electrophile | Reagents and Conditions | Product |

|---|---|---|

| Benzaldehyde | NaBH(OAc)3, Dichloroethane, rt | 1-(4-(Benzylamino)piperidin-1-yl)-2,2-dimethylpropan-1-one |

| Acetone | NaBH3CN, Methanol, pH ~6 | 1-(4-(Isopropylamino)piperidin-1-yl)-2,2-dimethylpropan-1-one |

| Benzyl bromide | K2CO3, Acetonitrile, reflux | 1-(4-(Dibenzylamino)piperidin-1-yl)-2,2-dimethylpropan-1-one |

Formation of Imine and Enamine Derivatives

The primary amino group can react with aldehydes and ketones to form imines (also known as Schiff bases). wikipedia.orgyoutube.com This condensation reaction is typically reversible and is often driven to completion by the removal of water, for example, by using a Dean-Stark apparatus or a dehydrating agent. operachem.com The formation of the imine introduces a C=N double bond, which can be a site for further functionalization.

While the primary amine forms imines, the piperidine ring itself, being a secondary amine (after considering the amide at N-1), can theoretically form enamines with carbonyl compounds. wikipedia.orgmasterorganicchemistry.com Enamines are versatile synthetic intermediates that can act as nucleophiles in various carbon-carbon bond-forming reactions. masterorganicchemistry.com However, in the case of this compound, the primary amine is significantly more reactive towards carbonyls than the amide nitrogen within the ring. Therefore, imine formation at the 4-position would be the predominant reaction pathway.

Table 3: Imine Formation Reaction

| Carbonyl Compound | Reagents and Conditions | Product |

|---|---|---|

| Benzaldehyde | Toluene, Dean-Stark, reflux | 1-(4-(Benzylideneamino)piperidin-1-yl)-2,2-dimethylpropan-1-one |

| Cyclohexanone | Acetic acid (cat.), Methanol, rt | 1-(4-(Cyclohexylideneamino)piperidin-1-yl)-2,2-dimethylpropan-1-one |

Ketone Functional Group Transformations

The pivaloyl ketone group, characterized by the sterically bulky tert-butyl group adjacent to the carbonyl, influences the reactivity of this functional group. While it can undergo many of the typical reactions of ketones, the steric hindrance can affect reaction rates and may require specific conditions.

Carbonyl Condensation Reactions

Carbonyl condensation reactions, such as the Aldol and Claisen-Schmidt reactions, are fundamental carbon-carbon bond-forming processes. However, the ketone in this compound lacks α-hydrogens, meaning it cannot form an enolate and act as the nucleophilic partner in these reactions. It can, however, act as the electrophilic partner, reacting with an enolate derived from another carbonyl compound.

In a Claisen-Schmidt condensation, an aldehyde with no α-hydrogens (like benzaldehyde) or a ketone with no α-hydrogens (like the title compound) reacts with an enolizable aldehyde or ketone in the presence of a base. The steric hindrance from the tert-butyl group may slow down the reaction, potentially requiring stronger bases or longer reaction times.

The Wittig reaction provides a more reliable method for converting the ketone into an alkene. wikipedia.orgthermofisher.com This reaction involves the use of a phosphorus ylide (Wittig reagent), which attacks the carbonyl carbon to form a four-membered ring intermediate that subsequently collapses to yield an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The Wittig reaction is highly effective even for sterically hindered ketones. wikipedia.org

Table 4: Carbonyl Condensation and Related Reactions

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Claisen-Schmidt | Acetophenone, NaOH, Ethanol, rt | 1-(4-Aminopiperidin-1-yl)-2,2-dimethyl-4-phenylbut-3-en-1-one |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph3P=CH2), THF, rt | 1-(4-Amino-1-(2,2-dimethyl-1-methylenepropyl)piperidin-4-yl)ethan-1-one |

Reduction and Oxidation Pathways

The ketone carbonyl can be reduced to a secondary alcohol using various reducing agents. chemistrysteps.comlibretexts.org The choice of reducing agent can be tailored based on the desired selectivity and the presence of other functional groups.

Sodium borohydride (B1222165) (NaBH4): A mild reducing agent that will selectively reduce the ketone to a secondary alcohol without affecting the amide bond in the piperidine ring. reddit.com

Lithium aluminum hydride (LiAlH4): A much stronger reducing agent that would likely reduce both the ketone and the amide. harvard.edu

Catalytic hydrogenation: This can also be used, but may also affect other parts of the molecule depending on the catalyst and conditions.

Oxidation of the ketone is less common, but specific reagents can be employed. The Baeyer-Villiger oxidation, for instance, converts ketones to esters using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The regioselectivity of this reaction is predictable, with the migratory aptitude of the adjacent groups determining which one inserts the oxygen atom. For the pivaloyl group, the tertiary alkyl group (tert-butyl) has a high migratory aptitude, leading to the formation of a tert-butyl ester. organic-chemistry.org

Table 5: Reduction and Oxidation of the Ketone

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Reduction | NaBH4, Methanol, 0 °C | 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol |

| Baeyer-Villiger Oxidation | m-CPBA, Dichloromethane, rt | tert-Butyl 4-aminopiperidine-1-carboxylate |

Alpha-Substitution Reactions

Alpha-substitution reactions involve the replacement of a hydrogen atom on the carbon adjacent to a carbonyl group. In the case of this compound, the carbon alpha to the carbonyl is a quaternary carbon, substituted with three methyl groups (a tert-butyl group). This structural feature precludes the possibility of traditional enolate-based alpha-substitution reactions.

The mechanism of typical alpha-substitution reactions, such as alkylation or halogenation, requires the presence of at least one alpha-hydrogen to form an enol or enolate intermediate. Since the alpha-carbon of the pivaloyl group in this molecule lacks any hydrogen atoms, it is not susceptible to deprotonation and subsequent reaction with electrophiles. Therefore, direct alpha-substitution at this position is not a viable strategy for the derivatization of this compound.

Heterocyclic Ring System Modifications and Functionalization

The piperidine ring of this compound offers several sites for modification, with the primary amino group at the 4-position being the most reactive center for functionalization.

The primary amino group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents. Common derivatization strategies include acylation, sulfonylation, and the formation of ureas and thioureas. For instance, a close analog, 1-(4-aminopiperidin-1-yl)propan-1-one, has been utilized in the synthesis of 1,3-disubstituted ureas. nih.gov This reaction typically proceeds via the treatment of the amine with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an intermediate imidazole-1-carboxamide, which then reacts with another amine to yield the final urea (B33335) product. nih.gov

Table 1: Synthesis of a Urea Derivative from a 1-(4-Aminopiperidin-1-yl)alkan-1-one Analog nih.gov

| Starting Amine | Reagent | Second Amine | Product | Yield (%) |

| 1-(4-Aminopiperidin-1-yl)propan-1-one | 1,1'-Carbonyldiimidazole (CDI), Triethylamine | Bicyclo[2.2.1]heptan-2-amine | 1-(Bicyclo[2.2.1]heptan-2-yl)-3-(1-propionylpiperidin-4-yl)urea | 19 |

Beyond derivatization of the amino group, modifications to the piperidine ring itself are also conceivable, although less commonly reported for this specific molecule. Potential transformations could include N-alkylation of the piperidine nitrogen if the pivaloyl group were to be cleaved, or C-H functionalization at other positions on the ring, though this would likely require specialized catalytic methods and face challenges with regioselectivity.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The presence of a primary amino group in this compound makes it a suitable component for several important MCRs, most notably the Ugi and Passerini reactions.

In a theoretical Ugi four-component reaction, this compound could serve as the amine component. The reaction would involve the condensation of the amine with an aldehyde or ketone to form an imine, which is then attacked by an isocyanide and a carboxylic acid to yield a complex α-acylamino amide product. The versatility of the other three components would allow for the generation of a large library of diverse structures based on the this compound scaffold.

Similarly, while the classic Passerini reaction involves an amine, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide, variations of this reaction could potentially incorporate an amino-functionalized scaffold like the title compound.

Applications As a Versatile Chemical Building Block and Scaffold

Construction of Complex Organic Molecules

The bifunctional nature of 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one, possessing both a nucleophilic primary amine and a tertiary amide, allows for its sequential or orthogonal functionalization. This characteristic is instrumental in the multi-step synthesis of complex and biologically active molecules. syrris.jpyoutube.comresearchgate.net The primary amine at the 4-position of the piperidine (B6355638) ring serves as a key handle for introducing a variety of substituents through reactions such as acylation, alkylation, and reductive amination. researchgate.net

The pivaloyl group attached to the piperidine nitrogen provides significant steric hindrance, which can influence the stereochemical outcome of reactions at or near the piperidine ring. This steric control is a valuable tool for chemists aiming to synthesize stereochemically defined molecules. Furthermore, the robust nature of the pivaloyl amide bond ensures its stability throughout multi-step synthetic sequences, allowing for transformations on other parts of the molecule without unintended cleavage. tue.nl

For instance, in the synthesis of pharmaceutical lead compounds, the 4-amino group can be derivatized to introduce pharmacophoric elements, while the core piperidine structure provides a rigid scaffold to orient these groups in a specific spatial arrangement. This controlled three-dimensional orientation is often crucial for achieving high binding affinity and selectivity towards biological targets. nih.gov

Design and Synthesis of Advanced Chemical Scaffolds for Materials Research

A chemical scaffold is a core molecular framework upon which other chemical moieties can be systematically attached to create a family of related compounds. This compound serves as an excellent scaffold due to its rigid piperidine core and the presence of a modifiable amino group. researchgate.net

In materials science, this compound and its derivatives are utilized in the development of novel polymers and functional materials. For example, piperidine-containing polymers have been investigated for applications in bioactive films for drug delivery. nih.gov The incorporation of the this compound moiety into a polymer backbone can impart specific properties such as improved thermal stability, altered solubility, and the ability to interact with other molecules or surfaces.

The design of advanced chemical scaffolds often involves creating a three-dimensional structure that can present functional groups in a well-defined manner. The chair conformation of the piperidine ring in this compound provides a non-planar scaffold, which is advantageous for exploring three-dimensional chemical space in drug discovery and materials science. nih.gov By modifying the amino group, researchers can attach various functionalities, leading to scaffolds with tailored electronic, optical, or biological properties.

Utilization in Combinatorial Chemistry for Chemical Libraries

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. ijnrd.orgnih.govuzh.chdntb.gov.ua These libraries are then screened for desired properties, such as biological activity. This compound is an ideal building block for combinatorial library synthesis due to its amenability to parallel synthesis techniques. researchgate.net

The synthesis of a 120-member library of 1-aryl-4-aminopiperidine analogues has been reported, demonstrating the utility of the 4-aminopiperidine (B84694) scaffold in generating diverse molecular entities for drug discovery screening. nih.gov The primary amino group of this compound can be readily reacted with a diverse set of building blocks, such as carboxylic acids, aldehydes, or sulfonyl chlorides, in a parallel fashion to generate a large library of compounds.

The general workflow for utilizing this compound in a combinatorial synthesis is outlined in the table below:

| Step | Description | Reactants/Reagents |

| 1. Scaffolding | Start with this compound as the core scaffold. | This compound |

| 2. Diversification | React the primary amino group with a library of diverse building blocks (R-X). | Carboxylic acids, acid chlorides, sulfonyl chlorides, aldehydes (for reductive amination), etc. |

| 3. Purification | Purify the resulting library of compounds, often using high-throughput purification techniques. | Automated chromatography systems |

| 4. Screening | Screen the library for the desired biological or material property. | High-throughput screening assays |

This approach allows for the efficient exploration of a vast chemical space around the 4-aminopiperidine core, significantly accelerating the discovery of new lead compounds with desired activities.

Development of Novel Synthetic Reagents and Intermediates

Beyond its role as a scaffold, this compound can be transformed into novel synthetic reagents and serves as a key intermediate in the synthesis of other valuable compounds. The presence of the primary amine allows for its conversion into a variety of functional groups that can participate in a wide range of chemical transformations.

For instance, the amine can be diazotized and converted into other functionalities, or it can be used to direct metal-catalyzed reactions to specific positions on an aromatic ring if incorporated into a larger molecule. The steric bulk of the pivaloyl group can also be exploited to influence the regioselectivity of subsequent reactions.

As a synthetic intermediate, this compound provides a pre-functionalized piperidine ring, saving several synthetic steps that would otherwise be required to introduce the amino group at the 4-position. This is particularly advantageous in the synthesis of complex pharmaceutical agents where the piperidine motif is a common structural feature. cbijournal.com

Precursor for Macrocyclic and Supramolecular Systems

Macrocycles, large cyclic molecules, are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to challenging biological targets. nih.govcam.ac.uknih.govchem960.com this compound can serve as a precursor for the synthesis of macrocycles. The primary amino group can be used as one of the reactive sites for the cyclization reaction.

For example, the amino group can be reacted with a long-chain dicarboxylic acid or a di-aldehyde under high dilution conditions to form a macrocyclic amide or imine, respectively. The rigid piperidine unit incorporated within the macrocyclic backbone can impose conformational constraints, leading to macrocycles with well-defined shapes and pre-organized binding cavities.

In the realm of supramolecular chemistry, which involves the study of non-covalent interactions, derivatives of this compound can act as building blocks for the construction of self-assembling systems. By attaching recognition motifs to the amino group, such as hydrogen bonding donors and acceptors or aromatic surfaces, molecules can be designed to self-assemble into larger, ordered structures like nanotubes, vesicles, or gels. The piperidine scaffold can play a crucial role in directing the geometry of these self-assembled architectures.

Computational and Theoretical Chemical Investigations of 1 4 Aminopiperidin 1 Yl 2,2 Dimethylpropan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. jocpr.com For 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure. nih.gov Such calculations would yield crucial information, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | Indicates the ability to donate electrons. | |

| LUMO Energy | Indicates the ability to accept electrons. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |

| Dipole Moment | Provides insight into the molecule's polarity. |

Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.

These calculations would also allow for the prediction of reactivity descriptors, which can identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the piperidine (B6355638) ring and the rotatable bond connecting it to the pivaloyl group suggest that this compound can adopt multiple conformations. Conformational analysis, often performed using molecular mechanics force fields or more accurate quantum chemical methods, would identify the low-energy conformers of the molecule. researchgate.net This is crucial as the biological activity of a molecule is often tied to a specific three-dimensional shape. nih.gov

Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with its environment, such as a solvent or a biological receptor. nih.gov These simulations can reveal the stability of different conformations and the energy barriers between them. mdpi.com

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting various spectroscopic parameters, which can aid in the experimental characterization of a compound. jocpr.com For this compound, these methods could be used to calculate:

Nuclear Magnetic Resonance (NMR) chemical shifts: Theoretical predictions of 1H and 13C NMR spectra can be compared with experimental data to confirm the molecular structure. researchgate.net

Infrared (IR) vibrational frequencies: Calculated IR spectra can help in the assignment of experimentally observed vibrational bands to specific functional groups and vibrational modes within the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) absorption spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths, providing insights into the molecule's chromophores. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Information Gained |

| 1H NMR | Chemical Shifts (ppm) | Elucidation of the proton environment. |

| 13C NMR | Chemical Shifts (ppm) | Information on the carbon skeleton. |

| IR Spectroscopy | Vibrational Frequencies (cm-1) | Identification of functional groups. |

| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λmax) | Insight into electronic transitions. |

Note: The data in this table is illustrative and would be the output of specific computational chemistry software.

Reaction Mechanism Elucidation through Computational Modeling

Should this compound be involved in chemical reactions, computational modeling can be an invaluable tool for elucidating the reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. jocpr.com This can provide a detailed, atomistic understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone.

In Silico Screening for Novel Catalytic Ligands or Organic Reagents

The structural features of this compound, such as the amine group and the amide functionality, suggest its potential use as a ligand in catalysis or as a building block in organic synthesis. In silico screening techniques, including molecular docking and pharmacophore modeling, could be employed to assess its potential for these applications. chemmethod.comnih.gov For instance, its ability to bind to the active site of a particular enzyme or to coordinate with a metal center in a catalyst could be computationally evaluated. researchgate.net This approach allows for the rapid assessment of a large number of molecules for a specific purpose, prioritizing the most promising candidates for experimental investigation. nih.gov

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry Techniques and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one. Techniques such as time-of-flight (TOF) or Orbitrap mass spectrometry provide highly accurate mass measurements, typically with sub-ppm mass accuracy, allowing for the confident assignment of the molecular formula, C₁₀H₂₀N₂O (exact mass: 184.1576).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides critical information about the compound's structure by breaking the molecule into smaller, characteristic fragments. While specific experimental data for this compound is not widely published, the expected fragmentation pathways can be predicted based on the functional groups present. The pivaloyl group and the piperidine (B6355638) ring are likely to be key points of cleavage.

Predicted Fragmentation Patterns:

A primary fragmentation would likely involve the cleavage of the amide bond, leading to the formation of the pivaloyl cation and the 4-aminopiperidine (B84694) radical cation, or vice versa. Further fragmentation of the piperidine ring could occur through characteristic ring-opening pathways. The tert-butyl group is also prone to fragmentation, leading to the loss of a methyl radical or isobutylene.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Likely Neutral Loss | Structural Assignment of Fragment |

| 185.1654 [M+H]⁺ | 101.1232 | C₅H₈N | Pivaloyl cation |

| 185.1654 [M+H]⁺ | 85.0657 | C₅H₁₀O | 4-Aminopiperidine cation |

| 185.1654 [M+H]⁺ | 57.0704 | C₈H₁₄N₂O | tert-Butyl cation |

This table is based on predicted fragmentation patterns and requires experimental verification.

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and stereochemistry.

¹H and ¹³C NMR Spectroscopy:

The ¹H NMR spectrum would reveal the number of different proton environments and their multiplicities, while the ¹³C NMR spectrum would show the number of unique carbon atoms. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the pivaloyl group would appear in distinct regions compared to those of the piperidine ring. The presence of the amide bond can lead to restricted rotation, potentially resulting in broadened signals or even distinct signals for atoms near the amide linkage at room temperature.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl Protons | ~1.2 | ~28 |

| Quaternary Carbon (tert-Butyl) | - | ~38 |

| Carbonyl Carbon | - | ~175 |

| Piperidine Protons (axial/equatorial) | 1.5 - 4.5 | 30 - 50 |

| C4-H (Piperidine) | ~2.8 | ~48 |

| NH₂ Protons | Variable (broad) | - |

These are estimated values and are dependent on the solvent and experimental conditions.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, allowing for the tracing of connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a definitive assignment of the carbon spectrum based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the pivaloyl group to the piperidine ring via the correlation between the piperidine protons adjacent to the nitrogen and the carbonyl carbon.

Variable Temperature NMR: This can be employed to study the conformational dynamics of the piperidine ring and the potential for restricted rotation around the amide bond.

Chromatographic Separations for Purity Profiling and Isomer Resolution

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential impurities or isomers.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis of such compounds. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape. A gradient elution method, where the proportion of the organic solvent is increased over time, is generally effective for separating compounds with a range of polarities. Purity is determined by integrating the peak area of the main compound and any impurities, detected typically by a UV detector.

Gas Chromatography (GC):

GC can also be used for the analysis of this compound, potentially after derivatization of the primary amine to increase its volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for identifying volatile impurities.

Supercritical Fluid Chromatography (SFC):

SFC is a valuable technique for chiral separations and can be used to resolve enantiomers if a chiral center is present or introduced. It offers advantages in terms of speed and reduced solvent consumption compared to traditional HPLC.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | UV, MS | Purity profiling, impurity identification |

| GC | DB-5 or similar | Helium | FID, MS | Analysis of volatile impurities |

| SFC | Chiral Stationary Phase | Supercritical CO₂ with co-solvent | UV, MS | Chiral separation (if applicable) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can precisely determine bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). It also reveals the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen. This information is invaluable for understanding the solid-state properties of the compound.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), the C=O stretching of the amide (a strong band around 1640 cm⁻¹), and C-H stretching and bending vibrations for the alkyl groups.

Raman Spectroscopy:

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. The C-C bonds of the piperidine ring and the tert-butyl group would be expected to show characteristic Raman signals.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (Amine) | Stretching | 3300 - 3500 | IR |

| C-H (Alkyl) | Stretching | 2850 - 3000 | IR, Raman |

| C=O (Amide) | Stretching | ~1640 | IR |

| N-H (Amine) | Bending | 1590 - 1650 | IR |

| C-N | Stretching | 1000 - 1250 | IR |

This comprehensive suite of advanced analytical methodologies ensures a thorough characterization of this compound, confirming its identity, structure, and purity with a high degree of confidence.

Potential Applications in Materials Science and Polymer Chemistry

Incorporation into Polymeric Architectures and Functional Copolymers

The presence of a primary amino group on the piperidine (B6355638) ring makes 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one a prime candidate for incorporation into various polymer backbones. This functional handle can participate in a range of polymerization reactions, including condensation polymerizations to form polyamides or polyimides. The reaction of the amine with carboxylic acids or their derivatives would lead to the formation of amide linkages, a fundamental reaction in the synthesis of proteins and various synthetic polymers. libretexts.orglumenlearning.com

For instance, it could be used as a monomer or a modifying agent in the synthesis of specialty polyamides. The bulky pivaloyl group (tert-butyl) attached to the piperidine nitrogen would introduce significant steric hindrance, which could disrupt polymer chain packing and lead to materials with increased solubility, lower crystallinity, and modified mechanical properties. nih.govnih.gov The introduction of bulky side groups is a known strategy to enhance the processability of otherwise intractable polymers. nih.gov

Furthermore, this compound could be incorporated into copolymers to impart specific functionalities. For example, copolymers containing aminopropyl methacrylamide (B166291) (APMA), which has a primary amine, have been explored for their antimicrobial properties. nih.gov By analogy, copolymers synthesized using this compound could be investigated for similar bioactivities. The piperidine moiety itself is a common structural feature in many biologically active compounds. nih.gov

The synthesis of poly(oxypropylenediamine)s containing 2,2,6,6-tetramethyl-4-aminopiperidine has been demonstrated for use as light stabilizers in polymers. acs.org This suggests that polymers incorporating the aminopiperidine structure from this compound might also exhibit enhanced stability against photodegradation.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer/Reagent | Resulting Polymer Linkage | Potential Polymer Type |

|---|---|---|---|

| Polycondensation | Dicarboxylic acid / Diacyl chloride | Amide | Polyamide |

| Polycondensation | Dianhydride | Imide | Polyimide |

| Addition | Epoxides | β-amino alcohol | Epoxy resin modifier |

Design of Functional Organic Materials with Tailored Properties

The distinct structural features of this compound can be exploited to design functional organic materials with specific, tailored properties. The interplay between the hydrophilic amine group and the hydrophobic pivaloyl group could be utilized in the creation of amphiphilic materials.

The bulky tert-butyl group is known to influence the solid-state packing of molecules, which can, in turn, affect the material's bulk properties such as melting point, solubility, and even its electronic characteristics. The strategic placement of such bulky groups can be used to control the intermolecular interactions and tailor the morphology of organic materials. nih.govnih.gov In the context of semi-aromatic copolyimides, structural manipulation by integrating different units has been shown to tailor properties for applications like energy storage. rsc.org The incorporation of the rigid piperidine ring and the bulky pivaloyl group from this compound could be a strategy to create amorphous materials with high thermal stability.

Moreover, piperidine-containing compounds are of interest in the synthesis of biologically active molecules. nih.govacs.org Materials functionalized with this compound could be designed for applications in biotechnology and medicine, where the piperidine moiety might interact with biological targets.

Role in Coordination Chemistry for Novel Ligand-Metal Complex Development

The 4-aminopiperidine (B84694) moiety is an excellent ligand for coordination with metal ions. The nitrogen atom of the primary amine has a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. nih.gov Research has shown that aminopiperidine-based ligands can be complexed with various metals, including group 4 metals (like zirconium and hafnium) and aluminum, to create catalysts for polymerization reactions, such as the ring-opening polymerization of lactide to produce polylactic acid (PLA). researchgate.netrsc.org

Therefore, this compound could act as a monodentate or potentially a bidentate ligand, coordinating through the primary amine nitrogen and possibly the amide oxygen. The steric bulk of the pivaloyl group would likely influence the coordination geometry of the resulting metal complexes, potentially leading to novel catalytic activities or selectivities. rsc.org The synthesis of copper(II), nickel(II), platinum(II), and zinc(II) complexes with Schiff base ligands derived from piperidine derivatives highlights the versatility of piperidine moieties in forming stable metal complexes. uniroma1.it Similarly, aminopyridine transition metal complexes have been studied for their biological and catalytic activities. ekb.eg

Table 2: Potential Metal Complexes with this compound as a Ligand

| Metal Ion | Potential Coordination Geometry | Potential Application |

|---|---|---|

| Zr(IV), Hf(IV) | Octahedral | Catalyst for ring-opening polymerization |

| Al(III) | Tetrahedral, Trigonal bipyramidal | Catalyst for polymerization |

| Cu(II), Ni(II) | Square planar, Octahedral | Catalysis, Antimicrobial materials |

Self-Assembly Studies and Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of larger, organized structures. The presence of both a hydrogen bond donor (the primary amine) and a hydrogen bond acceptor (the amide carbonyl oxygen) in this compound makes it a compelling candidate for studies in self-assembly and supramolecular chemistry.

The amide functional group is well-known for its ability to form strong and directional hydrogen bonds, which are fundamental to the structure of proteins and many synthetic supramolecular materials. libretexts.orgresearchgate.net Molecules containing amide and amine groups can self-assemble into well-defined architectures such as sheets, ribbons, or porous networks. rsc.org The piperazine (B1678402) ring, which is structurally similar to piperidine, is widely used as a building block for the self-assembly of supramolecular hydrogen-bonded crystalline networks. rsc.org

The bulky pivaloyl group could play a crucial role in directing the self-assembly process. While the hydrogen bonding between the amine and amide groups would provide the primary driving force for association, the steric hindrance of the tert-butyl group would influence the packing of the molecules, potentially leading to the formation of specific, predictable supramolecular structures. The study of n-π* interactions involving pivaloyl amide groups has shown their importance in dictating molecular conformation, which in turn affects intermolecular interactions. rsc.orgrsc.org The self-assembly of linear alkyl chains is another area where weak van der Waals interactions lead to ordered domains, a principle that could be influenced by the bulky alkyl group in this molecule. researchgate.net

Future Research Directions and Unexplored Chemical Space

Development of Novel Catalytic Transformations Involving the Compound

The inherent functionality of 1-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one, featuring a primary amine and a tertiary amide within a piperidine (B6355638) ring, offers multiple sites for catalytic modification. Future research could pioneer novel catalytic transformations centered on this scaffold.

C-H Activation: The piperidine ring possesses numerous C-H bonds that are targets for late-stage functionalization. Research into transition-metal catalyzed C-H activation could lead to the direct introduction of aryl, alkyl, or other functional groups onto the piperidine core, bypassing the need for pre-functionalized starting materials. This would rapidly generate a library of derivatives with diverse three-dimensional shapes.

Asymmetric Catalysis: The primary amine can be utilized as a directing group or a handle for asymmetric catalysis. Enantioselective transformations, such as catalytic hydrogenation of pyridinium (B92312) salts derived from the compound, could yield chiral 3-substituted piperidines of high value. acs.org

Photoredox Catalysis: Unconventional bond formations can be explored using photoredox catalysis. For instance, the generation of endocyclic 1-azaallyl radicals from related imine intermediates has been shown to be a viable, catalyst-free method for producing 3-aminopiperidines. acs.org Applying similar principles could unlock novel amination or alkylation pathways at the C3 position of the piperidine ring.

Exploration of Unconventional Synthetic Pathways

Beyond traditional batch chemistry, unconventional synthetic methodologies can offer enhanced efficiency, safety, and scalability for producing and modifying this compound and its derivatives.

Enzymatic Cascades: Biocatalysis presents a green and highly selective alternative for synthesizing chiral aminopiperidines. Multi-enzyme cascades, using variants of galactose oxidase and imine reductase, have been successfully employed to convert linear amino alcohols into chiral 3-aminopiperidines. rsc.orgrsc.org A similar biocatalytic retrosynthesis could be envisioned for the chiral production of functionalized derivatives of the title compound.

Electrochemical Synthesis: Electrosynthesis is an emerging green chemistry tool. Electroreductive cyclization of imines with dihaloalkanes has been demonstrated for the synthesis of piperidine rings in flow microreactors, eliminating the need for toxic or expensive reagents. nih.govresearchgate.net This approach could be adapted for novel syntheses of the core piperidine structure.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. nih.gov Designing novel MCRs that incorporate this compound as a key component could rapidly generate libraries of highly functionalized and structurally diverse molecules. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for large libraries of compounds for high-throughput screening in drug discovery necessitates the use of automated and continuous manufacturing processes. vapourtec.comdrugdiscoverytrends.com

Continuous Flow Synthesis: Flow chemistry offers superior control over reaction parameters, enhanced safety, and potential for seamless scale-up. nih.gov The synthesis of the compound itself, or its subsequent derivatization, could be adapted to a continuous flow process. For example, flow hydrogenation is a powerful technique for producing aminopiperidine analogues. acs.org This would enable on-demand production and facilitate multi-step, automated sequences without the need for isolating intermediates. acs.orgchimia.chamidetech.com

Automated Library Synthesis: Integrating flow reactors with automated robotic platforms can facilitate the high-throughput synthesis of compound libraries. soci.org Using this compound as a core scaffold, automated platforms could perform sequential reactions, such as amide bond formations or sulfonamide formations, to generate a large, diverse library of derivatives for biological screening. nih.govacs.org

Advanced Characterization Techniques for Dynamic Chemical Behavior

The conformational flexibility of the piperidine ring is crucial to its function in biologically active molecules. Advanced characterization techniques can provide deep insights into the three-dimensional structure and dynamic behavior of this compound and its derivatives.

Dynamic NMR Spectroscopy: Temperature-dependent NMR spectroscopy is a powerful tool for studying the conformational dynamics of cyclic systems like piperidines. nih.gov Such studies can determine the energy barriers for ring inversion and rotation around the amide bond, providing critical data for understanding molecular recognition and binding. cnpereading.com

2D NMR Techniques: Advanced 2D NMR experiments, such as NOESY, can reveal through-space correlations between protons, allowing for the definitive assignment of stereochemistry and the preferred solution-state conformation. nih.gov Routine 1D NMR can also provide conformational signatures that indicate flexibility or rigidity. acs.org

X-ray Crystallography: While NMR provides information on solution-state dynamics, single-crystal X-ray diffraction offers precise solid-state structural information. rsc.org Determining the crystal structure of the compound and its derivatives would provide invaluable data on bond lengths, angles, and intermolecular interactions, which can be used to validate computational models.

Table 1: Potential Advanced Characterization Techniques

| Technique | Information Gained | Relevance for the Compound |

| Dynamic NMR Spectroscopy | Energy barriers for conformational changes (ring inversion, amide rotation). nih.gov | Quantifies the flexibility of the piperidine scaffold, crucial for receptor binding. |

| 2D NMR (NOESY, COSY, HSQC) | Through-space and through-bond correlations, definitive stereochemical and conformational assignment. nih.gov | Elucidates the 3D structure in solution, identifying preferred chair conformations. |

| X-ray Crystallography | Precise bond lengths, bond angles, and solid-state packing. rsc.org | Provides a static, high-resolution picture of the molecule for computational model validation. |

| Chiral Chromatography | Separation and quantification of enantiomers. | Essential for analyzing the success of asymmetric syntheses of chiral derivatives. |

Computational Design of Functionalized Derivatives for Specific Chemical Applications

In silico methods are indispensable in modern chemistry for predicting molecular properties and guiding synthetic efforts, thereby saving time and resources. nih.gov

Fragment-Based Drug Design (FBDD): The compound is an ideal candidate for FBDD, a strategy that uses small molecular fragments to build potent ligands. whiterose.ac.uk Computational analysis of its 3D shape and properties can guide its incorporation into larger, more complex drug candidates. thieme-connect.comthieme-connect.com

Molecular Docking and Dynamics: For specific biological targets, computational docking can predict the binding mode and affinity of derivatives of this compound. nih.gov Subsequent molecular dynamics simulations can assess the stability of the ligand-protein complex over time, providing insights into the key interactions that drive binding. rsc.orgresearchgate.net

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a library of synthesized derivatives to build predictive models. nih.gov These models can correlate structural features with chemical reactivity or biological activity, enabling the rational design of new derivatives with enhanced properties.

Q & A

Q. What are the recommended synthetic pathways for 1-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions between 4-aminopiperidine and a ketone precursor. A key step is the deprotection of tert-butoxycarbonyl (Boc)-protected intermediates using trifluoroacetic acid (TFA) in dichloromethane (DCM), achieving yields >90% under nitrogen atmosphere . Optimization includes adjusting solvent polarity (e.g., DCM vs. THF), temperature (25–40°C), and stoichiometric ratios (1:1.2 for amine:ketone). Purity can be enhanced via column chromatography with hexane/ethyl acetate gradients (80:20 to 50:50) .

Q. What analytical methods are most effective for characterizing this compound and its intermediates?

- NMR Spectroscopy : Use deuterated solvents (CDCl₃ or DMSO-d₆) to resolve signals for the 4-aminopiperidine NH₂ group (δ 1.5–2.0 ppm) and the dimethylpropanone carbonyl (δ 205–210 ppm).

- LC-MS : Electrospray ionization (ESI+) in acetonitrile/water (0.1% formic acid) confirms molecular ion peaks (e.g., [M+H]+ at m/z 227.2) and detects impurities <0.5% .

- HPLC : C18 columns with UV detection at 254 nm ensure >95% purity .

Q. What preliminary biological activities have been reported for this compound?

this compound exhibits potential as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, critical for type 2 diabetes management. In vitro assays show IC₅₀ values in the micromolar range (10–50 µM) against DPP-IV, comparable to sitagliptin analogs . Its piperidine moiety may also interact with histamine H₃ receptors, suggesting neuropharmacological applications .

Advanced Research Questions

Q. How can computational modeling guide target identification for this compound?

Molecular docking (e.g., AutoDock Vina) using crystal structures of DPP-IV (PDB: 4A5S) or histamine receptors (e.g., H3R: 3RZE) predicts binding affinities. The 4-aminopiperidine group forms hydrogen bonds with catalytic residues (e.g., Glu205/206 in DPP-IV), while the dimethylpropanone enhances hydrophobic interactions. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s conformation for target selectivity .

Q. What strategies resolve contradictions in biological assay data (e.g., variable IC₅₀ values)?

- Assay Standardization : Use consistent enzyme sources (recombinant human DPP-IV) and substrate concentrations (e.g., Gly-Pro-AMC at 50 µM).

- Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain potency drops in cell-based vs. cell-free assays .

- Structural Analog Comparison : Test derivatives (e.g., morpholine-substituted analogs) to isolate pharmacophore contributions .

Q. How can regioselectivity challenges in derivative synthesis be addressed?

- Protection-Deprotection : Use Boc or Fmoc groups to shield the 4-aminopiperidine NH₂ during ketone functionalization.

- Catalytic Control : Employ palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective aryl substitutions.

- Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic attack at the ketone carbonyl over side reactions .

Q. What are the implications of steric hindrance from the 2,2-dimethyl group on reactivity?

The dimethyl group reduces electrophilicity at the carbonyl carbon, slowing nucleophilic additions. Kinetic studies show a 2–3x rate decrease compared to non-methylated analogs. However, this enhances stability in physiological conditions (t₁/₂ > 6 hours in PBS at pH 7.4) .

Methodological Notes

- Safety : Handle 4-aminopiperidine derivatives in fume hoods; acute toxicity data are limited, but related compounds cause eye/skin irritation .

- Data Reproducibility : Report reaction yields with solvent purity (e.g., anhydrous DCM) and catalyst batch numbers.

- Ethical Compliance : Adhere to institutional guidelines for enzyme/receptor studies involving human-derived proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.